molecular formula C13H9F3N2O B1304117 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone CAS No. 88283-34-5

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone

Cat. No.: B1304117
CAS No.: 88283-34-5
M. Wt: 266.22 g/mol
InChI Key: UFTKWWYMFSUYDJ-UHFFFAOYSA-N
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Description

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is an organic compound with the molecular formula C13H9F3N2O. It is characterized by the presence of a pyrazine ring and a trifluoromethyl-substituted phenyl group, making it a compound of interest in various fields of scientific research .

Scientific Research Applications

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and potential hazards can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone typically involves the reaction of pyrazine derivatives with trifluoromethyl-substituted benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrazin-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanol
  • 3-(Trifluoromethyl)-1,2,4-triazolo derivatives
  • 5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Uniqueness

2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is unique due to its specific combination of a pyrazine ring and a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKWWYMFSUYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382361
Record name 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88283-34-5
Record name 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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